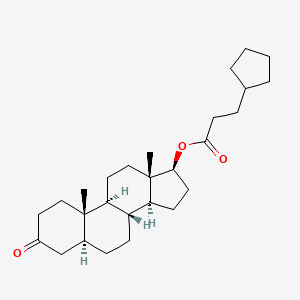
Stanolone cyclopentylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stanolone cyclopentylpropionate: is a synthetic derivative of dihydrotestosterone (DHT), a potent androgenic steroid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with dihydrotestosterone (DHT) as the starting material.
Esterification Reaction: The cyclopentylpropionic acid is reacted with DHT under acidic conditions to form the ester bond.
Purification: The product is then purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using reactors and continuous flow systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the steroid backbone, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often leading to different functional groups.
Substitution Products: Halogenated or azido derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Stanolone cyclopentylpropionate is used as a chemical intermediate in the synthesis of other steroid compounds. Biology: It is used in biological studies to investigate the role of androgens in various physiological processes. Medicine: Industry: Used in the development of new pharmaceuticals and as a research tool in steroid chemistry.
Molecular Targets and Pathways:
Androgen Receptors: this compound binds to androgen receptors, exerting its effects through the modulation of gene expression.
Pathways: It influences pathways related to muscle growth, hair growth, and other androgen-responsive processes.
Comparación Con Compuestos Similares
Testosterone: The parent compound from which stanolone cyclopentylpropionate is derived.
Dihydrotestosterone (DHT): A closely related androgenic steroid.
Other Steroid Esters: Various esters of testosterone and DHT used in medical and research applications.
Uniqueness: this compound is unique due to its specific ester group, which affects its solubility, stability, and biological activity compared to other similar compounds.
Propiedades
Número CAS |
2381-64-8 |
|---|---|
Fórmula molecular |
C27H42O3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
Clave InChI |
WNURNPRHPSROBT-FRXWOFFRSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


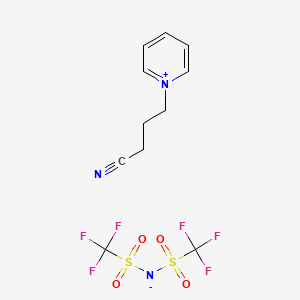
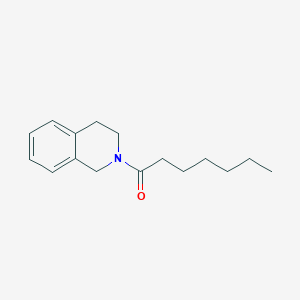
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
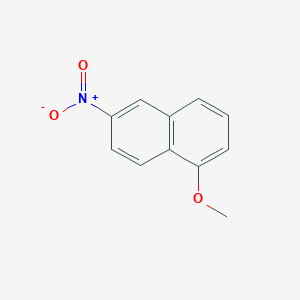

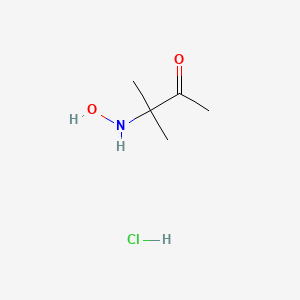
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
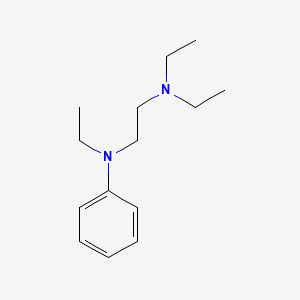
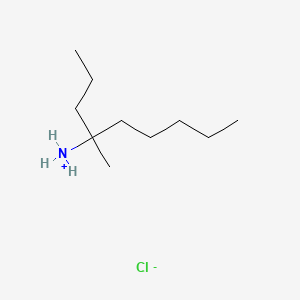
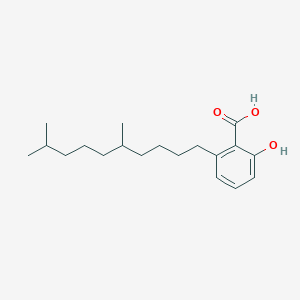
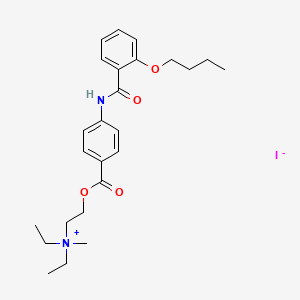
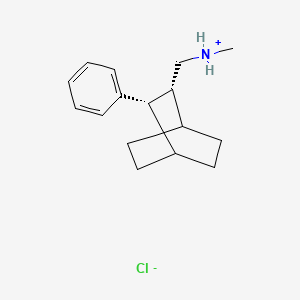
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
